O-Toluoyl Chloride-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Toluoyl Chloride-D7: , also known as 2-Methylbenzoyl Chloride, is a deuterated compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Toluoyl Chloride-D7 can be synthesized from O-Toluic Acid through a reaction with thionyl chloride (SOCl2). The reaction typically involves heating O-Toluic Acid with thionyl chloride under reflux conditions, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In industrial settings, this compound is produced by reacting O-Toluic Acid with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: O-Toluoyl Chloride-D7 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form O-Toluic Acid and hydrochloric acid.
Reduction: Can be reduced to O-Toluic Acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines in the presence of a base like pyridine to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
O-Toluic Acid: Formed from hydrolysis or reduction reactions
Scientific Research Applications
O-Toluoyl Chloride-D7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Utilized in the preparation of labeled compounds for metabolic studies and tracer experiments.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-Toluoyl Chloride-D7 involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reaction involves the nucleophile attacking the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product (amide or ester) .
Comparison with Similar Compounds
P-Toluoyl Chloride: Similar structure but with the methyl group in the para position.
M-Toluoyl Chloride: Similar structure but with the methyl group in the meta position.
Benzoyl Chloride: Lacks the methyl group on the benzene ring.
2-Methoxybenzoyl Chloride: Contains a methoxy group instead of a methyl group.
Uniqueness: O-Toluoyl Chloride-D7 is unique due to its deuterated form, which makes it valuable in isotopic labeling studies. The presence of the methyl group in the ortho position also influences its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C8H7ClO |
---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl chloride |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
GPZXFICWCMCQPF-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.